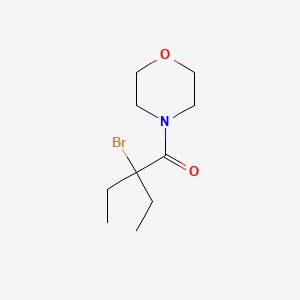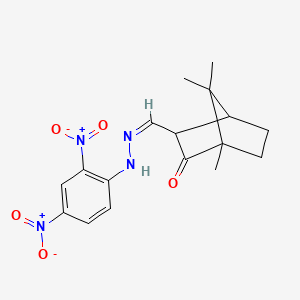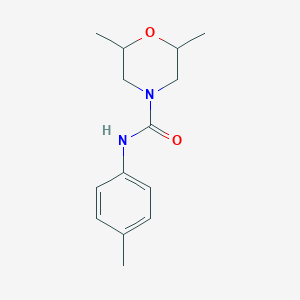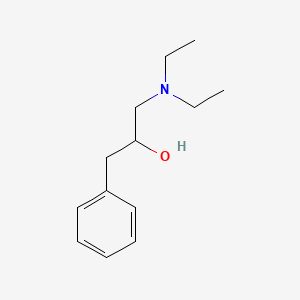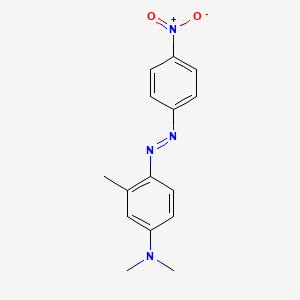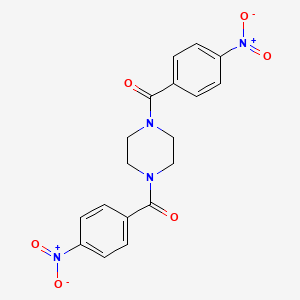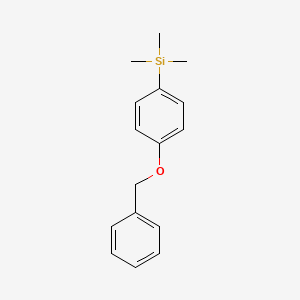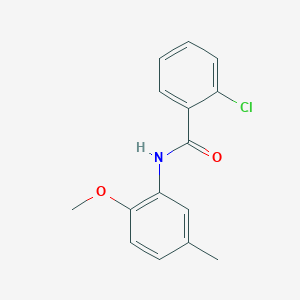
2-chloro-N-(2-methoxy-5-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound with the molecular formula C15H14ClNO2 It is a derivative of benzamide, characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-methoxy-5-methylphenyl)benzamide typically involves the reaction of 2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloroaniline in the presence of a base such as pyridine to yield the desired benzamide derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the nitro group to an amine.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
科学的研究の応用
2-Chloro-N-(2-methoxy-5-methylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
2-クロロ-N-(2-メトキシ-5-メチルフェニル)ベンゾアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化することができ、さまざまな生物学的効果をもたらします。例えば、細胞増殖に関与する特定の酵素の活性を阻害し、それによって抗がん特性を示す可能性があります。
類似化合物:
- 2-クロロ-N-(4-クロロ-2-メトキシ-5-メチルフェニル)アセトアミド
- 5-クロロ-2-メトキシ-N-(2-(4-スルファモイルフェニル)エチル)ベンゾアミド
- 2-クロロ-N-(2-ヒドロキシ-5-メチルフェニル)ベンゾアミド
比較: そのアナログと比較して、2-クロロ-N-(2-メトキシ-5-メチルフェニル)ベンゾアミドは、官能基の特定の位置によって独特です。これは、その反応性と生物活性に影響を与える可能性があります。メトキシ基とメチル基の存在は、その親油性と生物学的標的の疎水性ポケットと相互作用する能力を高める可能性があります。
類似化合物との比較
- 2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
- 5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide
- 2-Chloro-N-(2-hydroxy-5-methylphenyl)benzamide
Comparison: Compared to its analogs, 2-chloro-N-(2-methoxy-5-methylphenyl)benzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the methoxy and methyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
特性
分子式 |
C15H14ClNO2 |
|---|---|
分子量 |
275.73 g/mol |
IUPAC名 |
2-chloro-N-(2-methoxy-5-methylphenyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c1-10-7-8-14(19-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) |
InChIキー |
ZEBZJEAIGBJZDS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


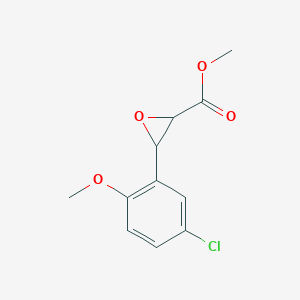
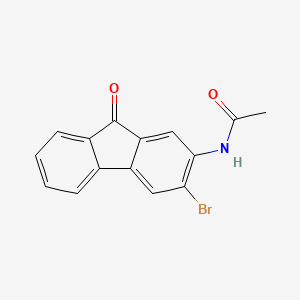
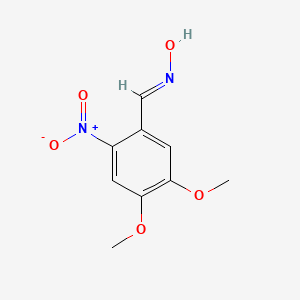

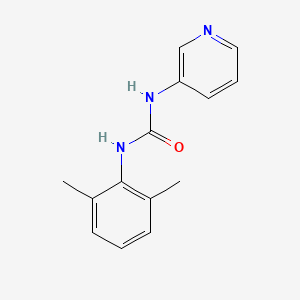
![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
